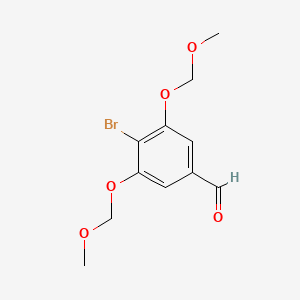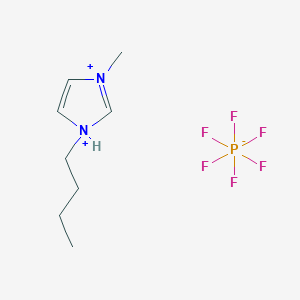
4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO5 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and two methoxymethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde typically involves the bromination of a suitable benzaldehyde precursor followed by the introduction of methoxymethoxy groups. One common method involves the bromination of 3,5-dimethoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The resulting brominated intermediate is then treated with methoxymethyl chloride in the presence of a base to introduce the methoxymethoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent and a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzaldehyde derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Applications De Recherche Scientifique
4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and methoxymethoxy groups influence the compound’s reactivity and binding affinity to various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 3,4-Bis(methoxymethoxy)-5-(bromomethyl)benzaldehyde
- 4-Bromo-3-methylbenzonitrile
Uniqueness
4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde is unique due to the presence of both bromine and methoxymethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. The methoxymethoxy groups provide steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions and biological interactions .
Propriétés
Formule moléculaire |
C11H13BrO5 |
|---|---|
Poids moléculaire |
305.12 g/mol |
Nom IUPAC |
4-bromo-3,5-bis(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C11H13BrO5/c1-14-6-16-9-3-8(5-13)4-10(11(9)12)17-7-15-2/h3-5H,6-7H2,1-2H3 |
Clé InChI |
MGZPEZPAKJMGPE-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=CC(=C1Br)OCOC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13918118.png)






![4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]pyrrolidin-2-one](/img/structure/B13918144.png)
![2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B13918146.png)
![3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13918149.png)
![3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13918160.png)

![Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13918173.png)
